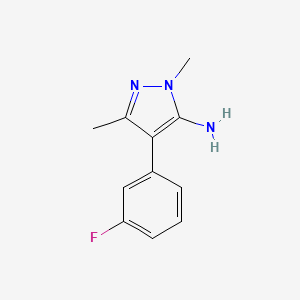

4-(3-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine

Description

Properties

Molecular Formula |

C11H12FN3 |

|---|---|

Molecular Weight |

205.23 g/mol |

IUPAC Name |

4-(3-fluorophenyl)-2,5-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C11H12FN3/c1-7-10(11(13)15(2)14-7)8-4-3-5-9(12)6-8/h3-6H,13H2,1-2H3 |

InChI Key |

VOZMEPPTDKDYPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1C2=CC(=CC=C2)F)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview:

This method involves the condensation of 3-fluoroaniline derivatives with appropriate β-dicarbonyl compounds such as acetylacetone, followed by cyclization and subsequent functionalization to introduce the amino group at the 5-position.

Stepwise Procedure:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 3-Fluoroaryl Hydrazine Derivative | React 3-fluoroaniline with hydrazine hydrate under acidic conditions | Yields can be optimized by controlling temperature (60–80°C) |

| 2 | Condensation with Acetylacetone | React hydrazine derivative with acetylacetone in ethanol or methanol, catalyzed by acetic acid or hydrochloric acid | Temperature: 80–120°C; Reaction time: 4–8 hours |

| 3 | Cyclization to Pyrazole | Reflux under acidic or basic conditions | Acidic conditions favor cyclization; base can facilitate deprotonation |

| 4 | Introduction of Amine at Position 5 | Reductive amination or nucleophilic substitution | Using ammonia or primary amines with reducing agents like sodium cyanoborohydride |

Advantages: This route offers high regioselectivity and straightforward scalability, suitable for industrial synthesis.

Multicomponent Domino Reactions

Recent advances have demonstrated the efficiency of multicomponent reactions (MCRs) to synthesize pyrazole derivatives with diverse substituents, including fluorinated groups.

Representative Protocol:

- React arylglyoxals with pyrazol-5-amines in the presence of acid catalysts such as p-toluenesulfonic acid (p-TsOH).

- Optimal conditions involve heating in solvents like DMF at 120°C with 1.0 equiv of p-TsOH, achieving yields up to 70%.

Reaction Scheme:

Arylglyoxal + Pyrazol-5-amine + p-TsOH → 4-(3-Fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Note: The use of arylglyoxals with fluorinated phenyl groups directly introduces the fluorophenyl moiety into the pyrazole core, streamlining the synthesis.

Key Findings:

- These reactions are tolerant of various substituents, enabling the synthesis of derivatives with high regioselectivity.

- Temperature optimization (around 120°C) and catalyst loading significantly influence yields.

Halogenation and Functional Group Transformations

Preparation of 4-Halogenated Intermediates:

- Starting from methylated pyrazoles, halogenation at the 4-position can be achieved using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions.

- Subsequent nucleophilic substitution introduces the amino group at position 5 via reaction with ammonia or amines, often facilitated by catalytic conditions.

Example:

Methylated pyrazole + NBS → 4-bromo-1,3-dimethylpyrazole

4-bromo-1,3-dimethylpyrazole + NH3 → 4-amino-1,3-dimethylpyrazole

Advantages:

- Enables selective functionalization at the 4-position, which can then be converted to the amino derivative.

Preparation of 3-(Difluoromethyl)-Substituted Pyrazoles

Methodology:

- Involves the synthesis of 3-(difluoromethyl)-1-methylpyrazoles via diazotization of halogenated precursors followed by substitution with potassium difluoromethyl trifluoroborate.

- The key step is the diazotization of N-methyl-3-aminopyrazole, followed by coupling with difluoromethyl reagents under copper catalysis.

Reaction Conditions:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | N-methyl-3-aminopyrazole + halogen | Acidic conditions, 60–80°C | High yield (~88%) |

| 2 | Diazotization | Sodium nitrite in acid, -5°C | Quantitative |

| 3 | Coupling with potassium difluoromethyl trifluoroborate | Cuprous oxide, 35–50°C | 88.2% |

Summary of Preparation Methods with Data Table

| Method | Starting Materials | Key Reagents | Reaction Conditions | Typical Yield | Remarks |

|---|---|---|---|---|---|

| Direct Cyclization | 3-Fluoroaniline derivatives + Acetylacetone | Acidic or basic catalyst | 80–120°C, reflux | 60–85% | Suitable for scalable synthesis |

| Multicomponent Reaction | Arylglyoxals + Pyrazol-5-amine | p-TsOH, DMF | 120°C, 1–2 hours | 65–70% | Efficient for diverse derivatives |

| Halogenation & Amination | Pyrazoles + halogenating agents | NBS/NCS + NH3 | 0–25°C | 70–90% | For selective functionalization |

| Difluoromethylation | Diazotization + difluoromethyl reagents | Cuprous oxide | 35–50°C | 88% | For fluorinated analogs |

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can be used to modify the fluorophenyl group or the pyrazole ring.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: N-oxides of the pyrazole ring.

Reduction: Reduced derivatives of the fluorophenyl group or pyrazole ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: It has shown promise as a scaffold for the development of new drugs, particularly for its potential antimicrobial and anticancer activities

Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

Biological Research: It has been used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the pyrazole ring provides stability and specificity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(3-Fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine with structurally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and synthetic routes.

Table 1: Structural and Spectral Comparison of Selected Pyrazole Derivatives

Key Findings:

Substituent Position Effects: The 3-fluorophenyl substituent in the target compound induces distinct electronic and steric effects compared to the 4-fluorophenyl analog (4d). For example, 3-fluorophenyl derivatives exhibit broader aromatic proton multiplicity (δ 6.83–7.37, m) due to meta-substitution, whereas 4-fluorophenyl analogs show well-resolved doublets (δ 7.56/6.98, d) .

Synthetic Routes :

- The target compound’s analogs are synthesized via sonication methods using catalysts like thiamine hydrochloride or tetrabutylammonium bromide, with reaction times ranging from 30–90 minutes .

- Boc-protected derivatives (e.g., 4-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine) are prepared via reaction with Boc2O in THF, highlighting the versatility of pyrazole amines as intermediates .

Biological Relevance: While direct biological data for the target compound is absent in the evidence, structurally related compounds (e.g., 4d and 4g) are investigated for kinase inhibition and antimicrobial activity.

Critical Analysis of Divergent Evidence

- Positional Isomerism : describes a 4-fluorophenyl analog, which may exhibit different electronic properties compared to the target’s 3-fluorophenyl group, emphasizing the need for positional isomer studies .

- Synthetic Scalability : Methods involving DMAP and Boc2O () are scalable but require rigorous purification, whereas sonication-based routes () offer faster reaction times but may lack reproducibility .

Biological Activity

4-(3-Fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a fluorophenyl group and a dimethyl substitution on the pyrazole ring, which may influence its pharmacological properties.

- Molecular Formula : C10H10FN3

- Molecular Weight : 191.20 g/mol

- CAS Number : 76606-39-8

The presence of the fluorine atom in the aromatic ring enhances the compound's lipophilicity and may improve its interaction with biological targets.

Biological Activity Overview

Research has indicated that pyrazole derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activity of this compound has been investigated in various studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of pyrazole derivatives. For instance, a study reported that related pyrazole compounds displayed significant inhibition against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . Although specific data for this compound is limited, its structural similarity to these active compounds suggests potential antimicrobial properties.

Anti-inflammatory Effects

Pyrazole derivatives are known to exhibit anti-inflammatory effects through various mechanisms, including inhibition of pro-inflammatory cytokines and enzymes. While specific studies on this compound are scarce, related compounds have shown promising results in reducing inflammation in preclinical models.

The biological activity of pyrazole derivatives often involves interaction with key enzymes and receptors. For example:

- DNA Gyrase Inhibition : Some pyrazole compounds have been identified as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. This action contributes to their antimicrobial effects .

- Dihydrofolate Reductase (DHFR) Inhibition : Pyrazoles have also been shown to inhibit DHFR, which is crucial for folate metabolism in pathogens .

Case Studies and Research Findings

Q & A

Q. Table 1: Impact of Substituents on Bioactivity

| Compound Variation | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 3-Fluorophenyl (parent) | COX-2 | 5.2 | |

| 4-Chlorophenyl | COX-2 | 12.1 | |

| 2,4-Difluorophenyl | EGFR | 3.8 |

Q. Table 2: Crystallographic Data for Structural Analogues

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 4-(4-Fluorophenyl)-...-pyrazole | Triclinic | P1 | |

| 1-Methyl-3-trifluoromethyl | Monoclinic | P2₁/c |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.